
N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
科学研究应用
N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in several fields, including oncology, neuroscience, and infectious diseases. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells. In infectious diseases, this compound has been shown to exhibit antiviral activity against several viruses, including influenza A virus and human cytomegalovirus.
作用机制
The mechanism of action of N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide is not fully understood, but it has been proposed to act through several pathways. In oncology, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes and the protection of neuronal cells against oxidative stress-induced cell death. In infectious diseases, this compound has been shown to inhibit viral replication by targeting the viral polymerase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, depending on the target cell or tissue. In oncology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In neuroscience, this compound has been shown to protect neuronal cells against oxidative stress-induced cell death, leading to the preservation of cognitive function. In infectious diseases, this compound has been shown to inhibit viral replication, leading to the prevention of viral spread and infection.
实验室实验的优点和局限性
N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome through modifications to the synthesis method or the use of alternative solvents or delivery methods.
未来方向
There are several future directions for research on N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide, including the optimization of its synthesis method, the exploration of its potential therapeutic applications in other fields, and the investigation of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved solubility, bioavailability, and selectivity could lead to the discovery of novel therapeutic agents for a range of diseases.
合成方法
The synthesis of N-(4-Ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide involves the reaction of 4-ethoxyaniline with 3-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with piperazine-1-carboxylic acid. The final product is obtained after purification by recrystallization. This synthesis method has been reported in several studies, and the purity and yield of the product have been optimized through various modifications.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-16-7-5-14(6-8-16)20-18(24)21-10-11-22(17(23)13-21)15-4-3-9-19-12-15/h3-9,12H,2,10-11,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEHMJIHVORACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


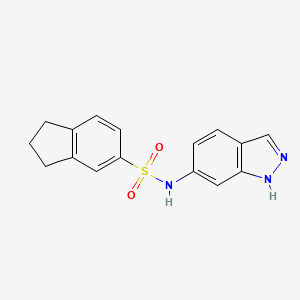
![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)

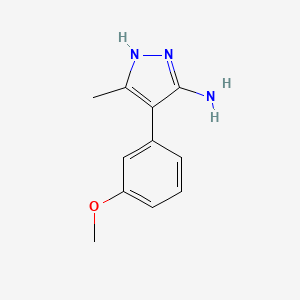
![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)
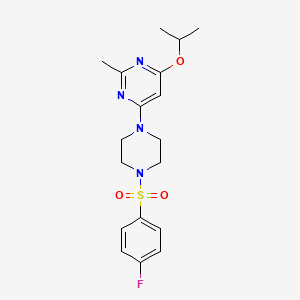
![N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2556913.png)
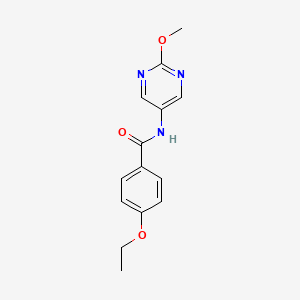
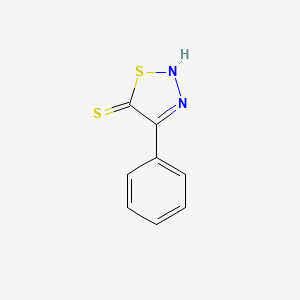
![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)
![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)
![(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate](/img/structure/B2556919.png)
![7-(4-Bromophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2556922.png)